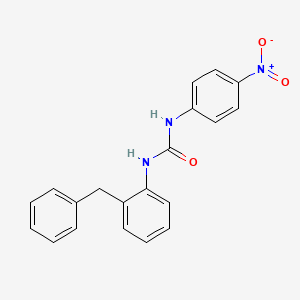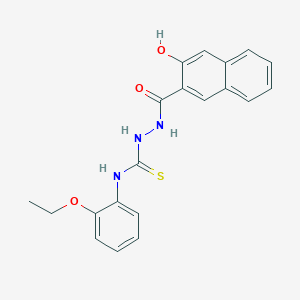
N-(2-benzylphenyl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(2-benzylphenyl)-N'-(4-nitrophenyl)urea, commonly known as BNPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BNPU belongs to the class of urea derivatives and is characterized by its unique chemical structure, which has been found to possess a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of BNPU involves the inhibition of tubulin polymerization, which is a critical step in cell division. Tubulin is a protein that forms the microtubules that are essential for the formation of the spindle fibers that pull the chromosomes apart during cell division. By inhibiting tubulin polymerization, BNPU prevents the formation of spindle fibers, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, BNPU has been found to possess a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BNPU has also been found to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, BNPU has been shown to exhibit antioxidant activity, which is essential for the prevention of oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using BNPU in lab experiments is its ability to inhibit tubulin polymerization, which makes it a potential therapeutic agent for cancer treatment. Additionally, BNPU possesses a range of biochemical and physiological effects, making it a versatile compound for various research applications. However, one of the limitations of using BNPU in lab experiments is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on BNPU. One potential direction is to explore its potential as an antimicrobial agent. BNPU has been shown to possess antibacterial activity, and further research could investigate its efficacy against other bacterial strains. Another potential direction is to investigate its potential as an anti-inflammatory agent. BNPU has been found to inhibit the production of pro-inflammatory cytokines, and further research could explore its potential as a therapeutic agent for inflammatory diseases. Additionally, further research could investigate the optimization of the synthesis method of BNPU to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(2-benzylphenyl)-N'-(4-nitrophenyl)urea, or BNPU, is a versatile chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and mechanism of action make it a potential candidate for cancer treatment, and its range of biochemical and physiological effects make it a versatile compound for various research applications. Further research on BNPU could lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
BNPU has been extensively studied for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of BNPU involves the inhibition of tubulin polymerization, which is essential for cell division. BNPU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development.
properties
IUPAC Name |
1-(2-benzylphenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-17-10-12-18(13-11-17)23(25)26)22-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLLVPJGNIPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzylphenyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)
![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)


![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)


![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)-4-quinazolinamine](/img/structure/B4115551.png)
![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)
![4-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4115577.png)
![7-bromo-1-(4-isopropylphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115592.png)